2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a practical three-component method has been developed, which involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation . This method offers advantages such as short reaction times and convenient product isolation.
Chemical Reactions Analysis
2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules.
Industry: It is used in the development of advanced materials, such as fluorophores for imaging applications.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a novel CDK2 inhibitor with significant cytotoxic activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a fused ring structure.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,3,5-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-6-4-5-12-9(10-6)7(2)8(3)11-12/h6,10H,4-5H2,1-3H3 |
InChI Key |
OKFTYQXMKOCACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C(=N2)C)C)N1 |
Origin of Product |
United States |
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